molecular formula C10H11FN2O3 B7942530 3-Fluoro-5-nitro-N-propylbenzamide

3-Fluoro-5-nitro-N-propylbenzamide

Cat. No.: B7942530
M. Wt: 226.20 g/mol
InChI Key: NJHZIGLBBDGKHK-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitro-N-propylbenzamide (CAS: 1483707-99-8) is a benzamide derivative with the molecular formula C₁₀H₁₁FN₂O₃ and a molar mass of 226.2 g/mol . Its structure features a benzene ring substituted with a fluoro group at position 3, a nitro group at position 5, and an N-propylamide functional group at the benzylic position (Figure 1).

Properties

IUPAC Name

3-fluoro-5-nitro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h4-6H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHZIGLBBDGKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitro-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the nitration of 3-fluorobenzamide followed by the introduction of the propyl group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. The subsequent alkylation step involves the reaction of the nitro-substituted intermediate with propylamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitro-N-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide, thiols, and amines are commonly used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

    Nucleophilic Aromatic Substitution: Substituted benzamides with various nucleophiles replacing the fluorine atom.

    Reduction: 3-Amino-5-nitro-N-propylbenzamide.

    Oxidation: Oxidized derivatives of the propyl group, such as carboxylic acids or aldehydes.

Scientific Research Applications

3-Fluoro-5-nitro-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: It is used as a probe to study biological processes involving nitro and fluorine-containing compounds.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitro-N-propylbenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Fluoro-5-nitro-N-propylbenzamide with structurally related benzamide derivatives and phthalimide analogs:

Compound Name Molecular Formula Substituents/Functional Groups Molar Mass (g/mol) Key Applications
This compound C₁₀H₁₁FN₂O₃ 3-F, 5-NO₂, N-propylamide 226.2 Not specified
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₄F₃NO₂ 2-CF₃, 3-isopropoxy, benzamide core 321.3* Pesticide (fungicide)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) C₁₅H₁₅ClN₂O₂ 3-Cl, tetrahydrofuran ring, cyclopropane 290.7* Pesticide (fungicide)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chloro, phthalimide core (isoindole-1,3-dione) 265.7 Polymer synthesis

Key Observations :

  • Substituent Effects: The nitro group in this compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to compounds like Flutolanil (CF₃ group) or Cyprofuram (Cl substituent) .
  • Backbone Variations :
    • Flutolanil and Cyprofuram retain the benzamide backbone but incorporate bulky substituents (e.g., trifluoromethyl, tetrahydrofuran) that enhance their pesticidal activity .
    • 3-Chloro-N-phenyl-phthalimide, a phthalimide derivative, features a fused aromatic ring system (isoindole-1,3-dione), making it structurally distinct from benzamides but relevant in polymer chemistry .
Physicochemical Properties
  • Polarity : The nitro and fluoro groups in this compound likely increase polarity compared to Flutolanil’s trifluoromethyl group, which is hydrophobic.
  • Stability : The nitro group may render the compound less stable under reducing conditions compared to Cyprofuram’s chlorophenyl and cyclopropane groups .
  • Molecular Weight : The target compound (226.2 g/mol) is smaller than Flutolanil (321.3 g/mol) and Cyprofuram (290.7 g/mol), suggesting differences in bioavailability or diffusion rates .

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